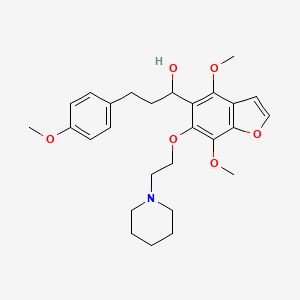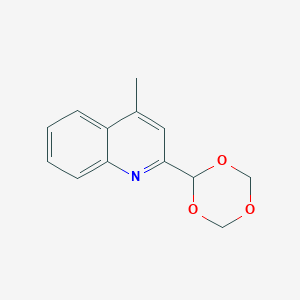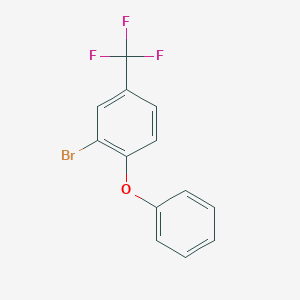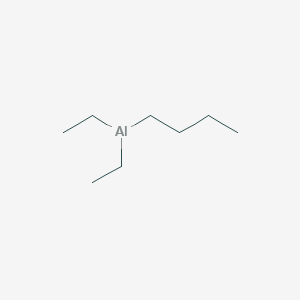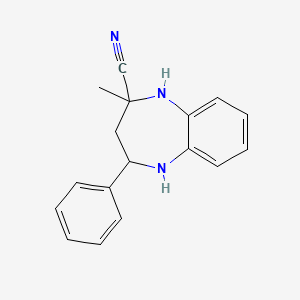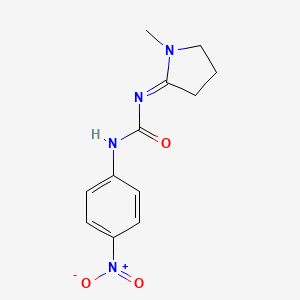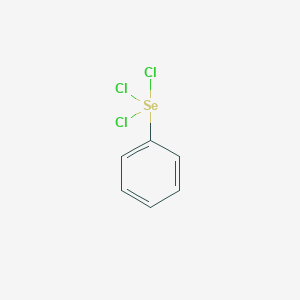
Trichlorophenylselenurane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trichlorophenylselenurane is an organoselenium compound characterized by the presence of selenium bonded to a phenyl group and three chlorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Trichlorophenylselenurane can be synthesized through several methods. One common approach involves the reaction of phenylselenium trichloride with a suitable phenylating agent under controlled conditions. The reaction typically requires an inert atmosphere and a solvent such as dichloromethane or toluene to facilitate the process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and safety. The process often includes purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: Trichlorophenylselenurane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound to selenides or other lower oxidation state selenium compounds.
Substitution: The chlorine atoms in this compound can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products: The major products formed from these reactions include selenoxides, selenides, and various substituted derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Trichlorophenylselenurane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: The compound’s selenium content makes it a candidate for studying selenium’s biological roles and potential therapeutic effects.
Medicine: Research is ongoing into the potential use of this compound and related compounds in developing new drugs, particularly for their antioxidant properties.
Industry: In industrial applications, this compound can be used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which trichlorophenylselenurane exerts its effects involves the interaction of the selenium atom with various molecular targets. Selenium can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the compound can interact with enzymes and proteins, potentially modulating their activity and function.
Vergleich Mit ähnlichen Verbindungen
Diphenylselenide: Another organoselenium compound with two phenyl groups attached to selenium.
Phenylselenol: Contains a phenyl group bonded to selenium and a hydrogen atom.
Selenophenol: Similar to phenylselenol but with a different structural arrangement.
Uniqueness: Trichlorophenylselenurane is unique due to the presence of three chlorine atoms, which can significantly influence its reactivity and chemical behavior compared to other organoselenium compounds. This distinct structure allows for specific applications and reactions that may not be feasible with other selenium-containing compounds.
Eigenschaften
CAS-Nummer |
42572-42-9 |
|---|---|
Molekularformel |
C6H5Cl3Se |
Molekulargewicht |
262.4 g/mol |
IUPAC-Name |
(trichloro-λ4-selanyl)benzene |
InChI |
InChI=1S/C6H5Cl3Se/c7-10(8,9)6-4-2-1-3-5-6/h1-5H |
InChI-Schlüssel |
QMSNYYFZJWJFSV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[Se](Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




